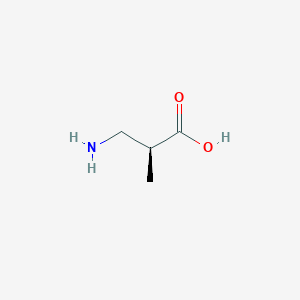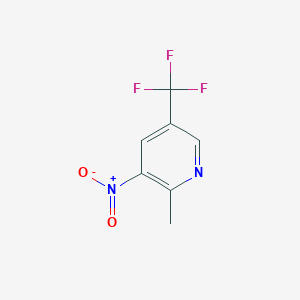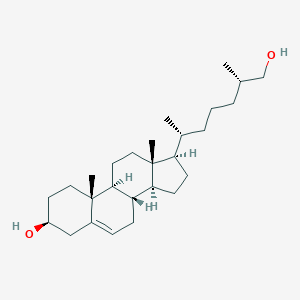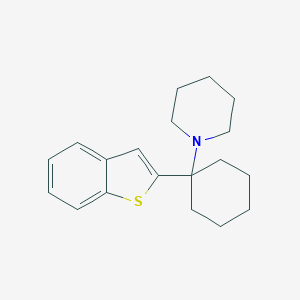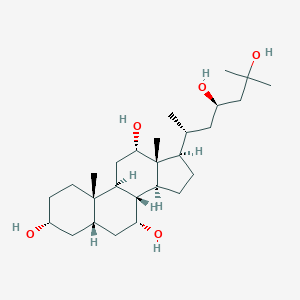
丁酸钙
概述
描述
Calcium butyrate is a calcium salt of butyric acid, a short-chain fatty acid. It is commonly used in the food and pharmaceutical industries due to its beneficial properties. Butyric acid is naturally produced in the human gut by microbial fermentation of dietary fibers and plays a crucial role in maintaining gut health. Calcium butyrate is often used as a dietary supplement to promote gut health and improve metabolic functions.
科学研究应用
Calcium butyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in maintaining gut health and its effects on the gut microbiome.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory bowel diseases and metabolic disorders.
Industry: Used as a feed additive in animal nutrition to promote gut health and improve growth performance.
作用机制
Target of Action
Calcium butyrate primarily targets the gut microbiota and intestinal epithelial cells (IECs). It interacts with G-protein-coupled receptors (GPRCs) and histone deacetylases (HDACs) in these cells . The compound also affects tight junctions, which are crucial for maintaining the integrity of the gut barrier .
Mode of Action
Calcium butyrate interacts with its targets to modulate various biological processes. It suppresses the phosphorylation of transcription factors NF-κB, AP1, STAT1, and STAT3, which are involved in the development of acute pancreatitis . Additionally, through its inhibitory action on HDAC deacetylation, it reduces STAT1 transcription phosphorylation .
Biochemical Pathways
Calcium butyrate affects several biochemical pathways. It plays a significant role in energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation . It also contributes to the regulation of histone deacetylase (HDAC), which is crucial for gene expression .
Pharmacokinetics
It is known that butyrate cannot be detected in the peripheral blood, indicating fast metabolism in the gut wall and/or in the liver . More research is needed to fully understand the ADME properties of calcium butyrate .
Result of Action
The action of calcium butyrate results in a wide range of effects. It exhibits anti-inflammatory, anti-obesity, metabolic regulation, and antioxidant effects . Furthermore, it has been shown to have important intestinal and immuno-modulatory functions .
Action Environment
The action of calcium butyrate is influenced by various environmental factors. The diversity and complexity of the gut microbiota, which is influenced by the host’s genetic background, diet, and environment, can affect the production and function of butyrate . Moreover, butyrate’s action can be influenced by the nutrient-rich environment provided by the gut .
安全和危害
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The relationship between the microbiota and bone health is still in its infancy, two decades of broader microbiome research and discovery supports a role of the human gut microbiome in the regulation of bone metabolism and pathogenesis of osteoporosis as well as its prevention and treatment . Butyrate exhibits a wide variety of biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation in experimental settings .
生化分析
Biochemical Properties
Calcium butyrate interacts with various enzymes, proteins, and other biomolecules. It is known to regulate the immune system through its agonistic action on G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, or GPR109A . It also serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting histone deacetylase (HDAC), up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .
Cellular Effects
Calcium butyrate has profound effects on various types of cells and cellular processes. It promotes human growth hormone (hGH) synthesis and improves basal and growth hormone-releasing hormone (GHRH)-induced hGH-secretion . By acting through GPR41 and 43, calcium butyrate enhances intracellular free cytosolic Ca2+ . It also exerts anti-inflammatory effects on TNF-α induced human umbilical vein endothelial cells (HUVECs) by decreasing adhesion molecules and reducing pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of calcium butyrate’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist for GPCRs, leading to anti-inflammatory effects through these receptors’ signaling pathways . Calcium butyrate also inhibits HDAC, which results in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of calcium butyrate change over time in laboratory settings. It has been shown to reduce Salmonella colonization in cecal content over time . The long-term effects of calcium butyrate on cellular function have been observed in in vitro or in vivo studies, demonstrating its stability and degradation patterns .
Dosage Effects in Animal Models
The effects of calcium butyrate vary with different dosages in animal models. For instance, in dairy calves, supplementation with sodium butyrate (600 mg/kg) improved sleep quality and quality of life
Metabolic Pathways
Calcium butyrate is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It interacts with enzymes such as butyryl-CoA:acetate CoA transferase, which is responsible for the final step of butyrate synthesis from butyryl-CoA .
Transport and Distribution
Calcium butyrate is transported and distributed within cells and tissues. The transport of butyrate is electroneutral through SMCT2 (Na+), resulting in the transport of one Na+ for each butyrate anion absorbed .
Subcellular Localization
It is known that butyrate can influence the architecture of the gastrointestinal tract wall, stimulating proliferation, differentiation, and maturation, and reducing apoptosis in the cells . The specific compartments or organelles to which calcium butyrate is directed remain to be fully elucidated.
准备方法
Synthetic Routes and Reaction Conditions: Calcium butyrate can be synthesized by reacting butyric acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The chemical equation for the reaction is:
2CH3CH2CH2COOH+Ca(OH)2→(CH3CH2CH2COO)2Ca+2H2O
Industrial Production Methods: In industrial settings, calcium butyrate is produced by neutralizing butyric acid with calcium carbonate or calcium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and drying processes.
化学反应分析
Types of Reactions: Calcium butyrate undergoes various chemical reactions, including:
Oxidation: Calcium butyrate can be oxidized to produce butyric acid and other by-products.
Reduction: It can be reduced to form butanol.
Substitution: Calcium butyrate can participate in substitution reactions where the butyrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride can be used in substitution reactions.
Major Products Formed:
Oxidation: Butyric acid, carbon dioxide, and water.
Reduction: Butanol and calcium hydroxide.
Substitution: Calcium chloride and the substituted butyrate compound.
相似化合物的比较
- Sodium butyrate
- Potassium butyrate
- Butyric acid
属性
| { "Design of the Synthesis Pathway": "Calcium butyrate can be synthesized through the reaction between butyric acid and calcium hydroxide.", "Starting Materials": [ "Butyric acid", "Calcium hydroxide", "Water" ], "Reaction": [ "Add 100 mL of water to a 250 mL round-bottom flask.", "Add 10 g of calcium hydroxide to the flask and stir until dissolved.", "Slowly add 10 g of butyric acid to the flask while stirring continuously.", "Heat the mixture to 70°C and stir for 2 hours.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any solids.", "Evaporate the filtrate to dryness using a rotary evaporator.", "Collect the resulting solid and dry it in an oven at 60°C for 24 hours.", "The resulting product is calcium butyrate." ] } | |
CAS 编号 |
5743-36-2 |
分子式 |
C4H8CaO2 |
分子量 |
128.18 g/mol |
IUPAC 名称 |
calcium;butanoate |
InChI |
InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |
InChI 键 |
DJSFSIDKBHNBFT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2] |
规范 SMILES |
CCCC(=O)O.[Ca] |
| 5743-36-2 | |
Pictograms |
Irritant |
同义词 |
Butanoic Acid, Calcium Salt; Butyric Acid, Calcium Salt; Greencab 70 Coated; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


